![molecular formula C25H21FN4O3S B2541988 N-{5-[(E)-2-(5-{[(4-氟-2-甲苯基)氨基]磺酰基}-2-噻吩基)乙烯基]-3-甲基异恶唑-4-基}乙酰胺 CAS No. 1226451-06-4](/img/no-structure.png)

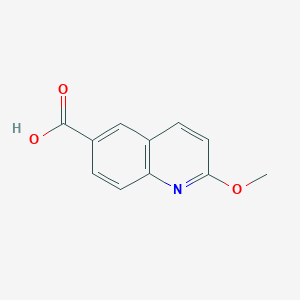

N-{5-[(E)-2-(5-{[(4-氟-2-甲苯基)氨基]磺酰基}-2-噻吩基)乙烯基]-3-甲基异恶唑-4-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

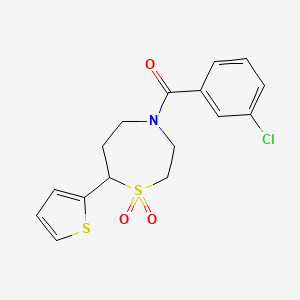

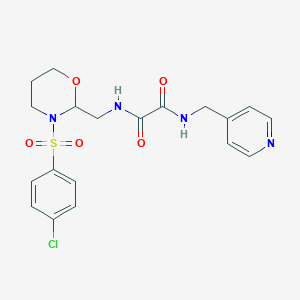

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, starting with basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides includes the conversion of benzoic acid into various intermediates before reacting with 2-bromoacetamide . These methods suggest that the synthesis of N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide would likely involve multiple steps, including the formation of a sulfonamide linkage and subsequent modifications to introduce the isoxazole and thiophene rings.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The impurity identified in the synthesis of Sulfamethizole features a thiadiazole ring and two phenyl groups connected through sulfonamide linkages . The N-substituted acetamides synthesized in the second paper include an oxadiazole ring and a phenyl group . The compound of interest would similarly have a complex structure with multiple aromatic rings, including a thiophene and an isoxazole ring, connected by vinyl linkages and substituted with various functional groups such as the acetamide and sulfonamide moieties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of sulfonamide linkages, which are typically formed by reacting a sulfonyl chloride with an amine. The synthesis of the impurity in Sulfamethizole also involves alkaline hydrolysis to remove an acetamido group . The synthesis of the oxadiazole derivatives involves the reaction of an oxadiazole thiol with bromoacetamide in the presence of a base . These reactions indicate that the synthesis of the compound of interest would involve similar chemical transformations, including the formation of sulfonamide bonds and possibly the use of bases to promote certain reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide are not provided, the properties of related sulfonamide compounds can be inferred. Sulfonamides generally have good stability and can exhibit a range of biological activities, as evidenced by their use in antibacterial drugs . The synthesized oxadiazole derivatives were screened for antimicrobial and hemolytic activity, with varying degrees of activity observed . This suggests that the compound of interest may also possess biological activity and could be explored for potential antimicrobial applications.

科学研究应用

代谢稳定性增强

对磷酸肌醇 3 激酶 (PI3K)/哺乳动物雷帕霉素靶蛋白 (mTOR) 双重抑制剂的研究强调了对各种杂环的研究以改善代谢稳定性,重点是克服代谢去乙酰化挑战。该研究表明从苯并噻唑环转向其他杂环类似物,旨在维持体外效力和体内疗效,同时最大程度地减少去乙酰化代谢物,这为增强药物开发过程中的代谢稳定性指明了方向 (Stec 等人,2011)。

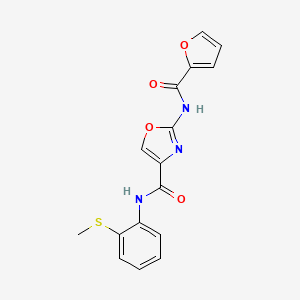

对癌症的细胞毒活性

一项关于新型磺酰胺衍生物(包括苯并噻唑和吡唑等各种部分)的细胞毒活性的研究表明,对乳腺癌和结肠癌细胞系具有显着的效力。这项研究强调了此类化合物在癌症治疗中的潜力,与传统药物相比,特定衍生物表现出更高的疗效 (Ghorab 等人,2015)。

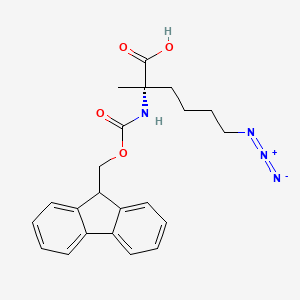

药物合成的化学选择性乙酰化

使用固定化脂肪酶研究化学选择性乙酰化展示了一种合成中间体的方法,例如 N-(2-羟苯基)乙酰胺,这对于抗疟疾药物至关重要。这项研究强调了选择性乙酰化在生产药物中间体中的重要性,这些中间体在开发治疗疟疾等疾病的治疗方法中具有潜在应用 (Magadum 和 Yadav,2018)。

抗菌和抗真菌特性

对包含磺酰基部分的基于异恶唑的杂环的研究揭示了显着的抗菌和抗真菌特性。此类研究有助于寻找新的抗菌剂,突出了这些化合物在治疗感染中的治疗潜力 (Darwish 等人,2014)。

抑制谷氨酰胺酶用于癌症治疗

双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 是一种有效的谷氨酰胺酶抑制剂,证明了靶向癌细胞代谢途径的治疗潜力。开发具有改进药物特性的 BPTES 类似物表明了一种通过抑制参与癌细胞代谢的关键酶来治疗癌症的有希望的方法 (Shukla 等人,2012)。

属性

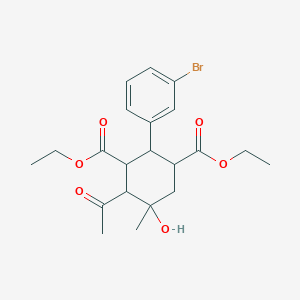

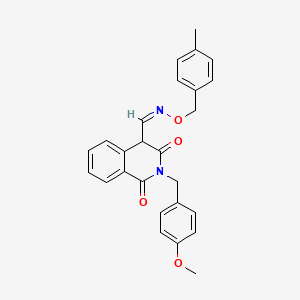

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide involves the reaction of 5-(2-bromoacetyl)-3-methylisoxazole with 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole in the presence of a base to form the desired product.", "Starting Materials": [ "5-(2-bromoacetyl)-3-methylisoxazole", "5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 5-(2-bromoacetyl)-3-methylisoxazole and base in a suitable solvent (e.g. DMF) and stir at room temperature for 30 minutes.", "Step 2: Add 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide as a solid." ] } | |

CAS 编号 |

1226451-06-4 |

分子式 |

C25H21FN4O3S |

分子量 |

476.53 |

IUPAC 名称 |

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H21FN4O3S/c1-25(2,3)16-10-8-15(9-11-16)22-27-20(33-28-22)14-29-19-12-13-34-21(19)23(31)30(24(29)32)18-7-5-4-6-17(18)26/h4-13H,14H2,1-3H3 |

InChI 键 |

CJLWVMOWROLDRO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)